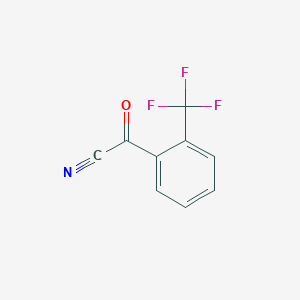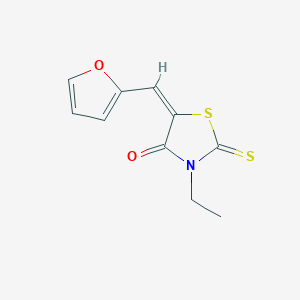
2-(Trifluoromethyl)benzoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)benzoyl cyanide (2-TFMC) is a synthetic organic compound that is used in a variety of scientific research applications. It is a derivative of benzoyl cyanide, and is used as a reagent in organic synthesis. 2-TFMC is a colorless, volatile liquid with a boiling point of 74 °C and a melting point of -21 °C. The compound is soluble in water, alcohols, and other organic solvents.
Applications De Recherche Scientifique
2-(Trifluoromethyl)benzoyl cyanide is a versatile reagent used in organic synthesis. It is used as a coupling agent for the synthesis of a variety of organic compounds, such as amino acids, peptides, and heterocyclic compounds. It is also used as a catalyst in the synthesis of polymers and other materials. In addition, 2-(Trifluoromethyl)benzoyl cyanide is used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
2-(Trifluoromethyl)benzoyl cyanide functions as an electrophile in organic synthesis. It reacts with nucleophiles, such as amines and alcohols, to form carbon-carbon bonds. The reaction is catalyzed by a base, such as sodium cyanide, which activates the 2-(Trifluoromethyl)benzoyl cyanide and facilitates the reaction.
Biochemical and Physiological Effects
2-(Trifluoromethyl)benzoyl cyanide is generally considered to be non-toxic and non-irritant. However, its effects on biochemical and physiological processes have not been extensively studied. It is known that 2-(Trifluoromethyl)benzoyl cyanide is rapidly metabolized in the body, and is excreted as its metabolites in urine.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Trifluoromethyl)benzoyl cyanide is a useful reagent for organic synthesis in the laboratory. Its low boiling point and solubility in organic solvents make it easy to work with. Its low toxicity and non-irritant properties make it safe to use. However, its reactivity can make it difficult to control the reaction conditions and the yield of the reaction.
Orientations Futures
Future research on 2-(Trifluoromethyl)benzoyl cyanide could focus on its potential applications in pharmaceutical and agrochemical synthesis. Additionally, further research could be conducted to explore its biochemical and physiological effects. Furthermore, research could be conducted to develop new methods for the synthesis of 2-(Trifluoromethyl)benzoyl cyanide and its derivatives. Finally, research could be conducted to improve the reactivity and yield of the 2-(Trifluoromethyl)benzoyl cyanide reaction.
Méthodes De Synthèse
2-(Trifluoromethyl)benzoyl cyanide is usually synthesized through a reaction between benzoyl chloride and trifluoromethylmagnesium chloride. The reaction is carried out in an inert atmosphere or in a vacuum. The reaction proceeds in two steps: first, the trifluoromethylmagnesium chloride reacts with the benzoyl chloride to form a trifluoromethylbenzoyl chloride intermediate; then, the intermediate reacts with a base, such as sodium cyanide, to form the 2-(Trifluoromethyl)benzoyl cyanide product.
Propriétés
IUPAC Name |
2-(trifluoromethyl)benzoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXQMEYKAWVAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)benzoyl cyanide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}propanoic acid](/img/structure/B6325062.png)

![N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine](/img/structure/B6325070.png)

![7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6325082.png)







